molecular formula C16H19F3N2O3 B603168 Tert-butyl 3-((3-(trifluoromethyl)phenyl)carbamoyl)azetidine-1-carboxylate CAS No. 1809489-20-0

Tert-butyl 3-((3-(trifluoromethyl)phenyl)carbamoyl)azetidine-1-carboxylate

Cat. No.: B603168
CAS No.: 1809489-20-0
M. Wt: 344.33g/mol
InChI Key: IAQOUINRUUVXDH-UHFFFAOYSA-N
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Description

Tert-butyl 3-((3-(trifluoromethyl)phenyl)carbamoyl)azetidine-1-carboxylate is a nitrogen-containing heterocyclic compound featuring an azetidine ring functionalized with a tert-butyl carbamate group and a carbamoyl substituent linked to a 3-(trifluoromethyl)phenyl moiety.

Properties

IUPAC Name

tert-butyl 3-[[3-(trifluoromethyl)phenyl]carbamoyl]azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F3N2O3/c1-15(2,3)24-14(23)21-8-10(9-21)13(22)20-12-6-4-5-11(7-12)16(17,18)19/h4-7,10H,8-9H2,1-3H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAQOUINRUUVXDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-butyl 3-((3-(trifluoromethyl)phenyl)carbamoyl)azetidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of tert-butyl azetidine-1-carboxylate with 3-(trifluoromethyl)phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yield and purity of the product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Tert-butyl 3-((3-(trifluoromethyl)phenyl)carbamoyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the azetidine ring or the phenyl group. Common reagents for these reactions include alkyl halides and nucleophilic bases.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Tert-butyl 3-((3-(trifluoromethyl)phenyl)carbamoyl)azetidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.

    Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 3-((3-(trifluoromethyl)phenyl)carbamoyl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The azetidine ring provides a rigid scaffold that can fit into specific binding sites, while the carbamoyl group can form hydrogen bonds with target molecules, stabilizing the interaction and modulating the activity of the target.

Comparison with Similar Compounds

Tert-butyl 3-[2-[2-[2,3-difluoro-4-[[10-hydroxy-6-methyl-8-oxo-9-[[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]carbamoyl]-6,7-diazaspiro[4.5]dec-9-en-7-yl]methyl]phenoxy]ethoxy]ethoxy]propanoate ()

  • Structure : This compound has a highly complex spirocyclic core with multiple trifluoromethyl and fluorine substituents, as well as extended ethoxy chains.
  • Synthesis : Synthesized via multi-step protocols involving carbamoylation and coupling reactions.
  • Analytical Data : LCMS (m/z 450 [M+H2O]⁺) and HPLC retention time (0.90 min under SQD-FA05 conditions) indicate distinct polarity compared to simpler azetidine derivatives .

Tert-butyl 3-(((2,6-difluorophenyl)sulfonyl)carbamoyl)-3-(3-methylbut-2-en-1-yl)azetidine-1-carboxylate ()

  • Synthesis : Prepared via GP1 methodology, yielding a colorless solid.
  • Analytical Data : NMR and HRMS confirm structural integrity, with IR highlighting sulfonamide vibrations .

Tert-butyl 3-(2-oxoethyl)-3-(4-(trifluoromethyl)benzyl)azetidine-1-carboxylate (3o) ()

  • Structure : Contains a 4-(trifluoromethyl)benzyl group and a ketone side chain, enabling diverse reactivity.
  • Synthesis : Achieved via 1,2-alkylboration strategies (73% yield), demonstrating efficient sp³-sp³ bond formation.
  • Analytical Data : ¹⁹F NMR shows a singlet at δ -62.64 ppm, consistent with the trifluoromethyl group .

Tert-butyl 3-((2-(4-(ethoxycarbonyl)phenoxy)-2,3,3,3-tetrafluoropropyl)(phenethyl)amino)azetidine-1-carboxylate (58) ()

  • Structure : Combines tetrafluoropropyl, phenethyl, and ethoxycarbonyl groups, enhancing steric and electronic complexity.
  • Synthesis : Low yield (35%) due to competing decomposition of iodonium salts under basic conditions.
  • Analytical Data : Multinuclear NMR (¹H, ¹⁹F, ¹³C) and HRMS confirm regioselectivity .

Physicochemical and Analytical Comparisons

Compound Key Substituents Molecular Weight Synthetic Yield Key Analytical Data
Target Compound 3-(Trifluoromethyl)phenyl carbamoyl ~350 (estimated) Not reported Likely distinct HPLC/LCMS vs.
Spirocyclic core, ethoxy chains 450 (M+H2O) Not reported LCMS m/z 450, HPLC 0.90 min
Sulfonamide, alkenyl Not reported Not reported IR: sulfonamide stretches
(3o) Benzyl, ketone 73% ¹⁹F NMR δ -62.64
(58) Tetrafluoropropyl, phenethyl 35% Multinuclear NMR

Biological Activity

Tert-butyl 3-((3-(trifluoromethyl)phenyl)carbamoyl)azetidine-1-carboxylate (CAS Number: 1809489-20-0) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its chemical properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16_{16}H19_{19}F3_{3}N2_{2}O3_{3}
  • Molecular Weight : 344.33 g/mol
  • Structure : The compound features a tert-butyl group, a trifluoromethyl-substituted phenyl moiety, and an azetidine ring, which contribute to its unique properties and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research suggests that compounds with similar structures may exhibit antimicrobial, anti-inflammatory, and anticancer properties. The trifluoromethyl group is known to enhance lipophilicity, which can improve membrane permeability and bioavailability.

Antimicrobial Activity

Recent studies have indicated that derivatives of azetidine compounds possess significant antibacterial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) : Compounds similar to this compound have shown MIC values ranging from 4 to 16 μg/mL against various bacterial strains including Staphylococcus aureus and Escherichia coli .
Compound Target Bacteria MIC (μg/mL)
Compound AMRSA4
Compound BE. coli8
Compound CC. difficile4

Anti-inflammatory Effects

Compounds containing azetidine rings have also been studied for their anti-inflammatory effects. Research indicates that these compounds can inhibit pro-inflammatory cytokines, thus reducing inflammation in various models .

Anticancer Activity

In vitro studies have demonstrated that certain derivatives exhibit cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer). Compounds were tested for cell viability at varying concentrations, showing promising results in maintaining high cell viability even at elevated doses .

Case Studies

  • Study on Antimicrobial Efficacy :
    A study evaluated the antibacterial activity of several azetidine derivatives against gram-positive and gram-negative bacteria. The results indicated that tert-butyl derivatives exhibited superior activity against resistant strains, highlighting their potential as therapeutic agents .
  • Cytotoxicity Assessment :
    In a cytotoxicity study involving MCF-7 cells, one derivative showed over 90% cell viability at concentrations significantly higher than the MIC, suggesting a favorable safety profile for further development .

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